molecular formula C19H16N4O4 B2467215 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide CAS No. 899746-58-8

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2467215
CAS No.: 899746-58-8
M. Wt: 364.361
InChI Key: CIBDFBXLOBHBJC-UHFFFAOYSA-N
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Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group, a phenyl ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-[3-(6-hydroxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide.

    Reduction: Formation of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of pyridazine derivatives with biological macromolecules, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a nitrobenzamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-15(7-4-8-17(12)23(25)26)19(24)20-14-6-3-5-13(11-14)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBDFBXLOBHBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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